molecular formula C13H14ClN3O2S B2487096 (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide CAS No. 1798411-18-3

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide

Cat. No.: B2487096
CAS No.: 1798411-18-3
M. Wt: 311.78
InChI Key: ABSUFZJJZCQOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazolylmethyl group, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Introduction of the Pyrazolylmethyl Group: The chlorophenyl intermediate is then reacted with 1-methylpyrazole in the presence of a base to introduce the pyrazolylmethyl group.

    Formation of the Ethenesulfonamide Moiety: The final step involves the reaction of the intermediate with ethenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, such as:

  • Substitution Reactions : Modifying the chlorophenyl or pyrazolylmethyl groups to create derivatives with enhanced properties.
  • Coupling Reactions : Used in coupling with other aromatic systems to generate novel compounds.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific proteins or enzymes, providing insights into biological pathways and mechanisms.

Medicine

The compound has gained attention for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests that it induces apoptosis in cancer cells, potentially through the activation of caspases, which are crucial for programmed cell death.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its sulfonamide group can enhance solubility and stability in various formulations.

Antimicrobial Evaluation

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study showed enhanced efficacy against Gram-positive bacteria when sulfonamide groups were incorporated into the molecular structure.

Anticancer Mechanism

A detailed investigation into the anticancer properties revealed:

  • The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in treated cancer cell lines, indicating its potential as an anticancer agent.

Safety Profile

Toxicity assessments indicate that this compound exhibits a favorable safety profile:

  • In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting its viability for further development in therapeutic contexts.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, a derivative of the (E)-N-aryl-2-ethenesulfonamide class, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that compounds within the (E)-N-aryl-2-ethenesulfonamide series exhibit significant anticancer activity. Specifically, studies have shown that these compounds can inhibit cancer cell proliferation effectively. The compound has been evaluated alongside various analogs, revealing a spectrum of cytotoxicity against different cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound demonstrates IC50 values ranging from 5 to 10 nM against various cancer cell lines, including drug-resistant variants .
  • Mechanism of Action : The primary mode of action appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase. This mechanism is facilitated by the compound's ability to compete with colchicine for binding sites on tubulin .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Modifications to the aryl groups and sulfonamide moieties have been systematically studied to optimize biological activity.

Table 1: Structure-Activity Relationships

CompoundSubstituentsIC50 (nM)Notes
6t3-Amino-4-methoxyphenyl & 2,4,6-trimethoxyphenyl5Most potent derivative; significant tumor size reduction in xenograft models
6g4-Methoxy substitution15Moderate activity; less effective than 6t
6i2,4,6-trimethoxy substitution8Enhanced cytotoxicity due to optimal positioning
6kSulfamyl ring modification>100Loss of cytotoxicity; importance of substitution pattern highlighted

Case Studies

Several studies have documented the biological activity of related compounds and their derivatives:

  • Xenograft Studies : In vivo studies using nude mice have shown that compound 6t significantly reduces tumor sizes, indicating its potential as an effective anticancer agent .
  • Mechanistic Studies : Research has demonstrated that these compounds inhibit purified tubulin polymerization both in vitro and in vivo, showcasing their ability to circumvent drug resistance mechanisms mediated by P-glycoprotein .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study involving 40 derivatives of (E)-N-aryl-2-ethenesulfonamide revealed a high correlation between electronic and steric descriptors and anticancer activity. The model produced an R2R^2 value of 0.81, indicating strong predictive power for future compound design .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-17-10-12(8-15-17)9-16-20(18,19)7-6-11-2-4-13(14)5-3-11/h2-8,10,16H,9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSUFZJJZCQOSL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.